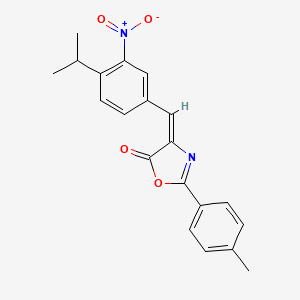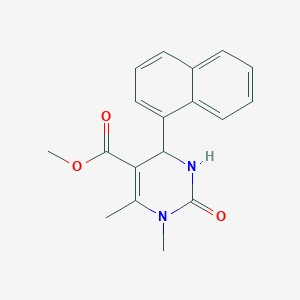
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as INH1, is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor that targets the Rho GTPase pathway, which plays a crucial role in cell migration, proliferation, and invasion. INH1 has been shown to have potential applications in cancer research and drug development.
Wirkmechanismus
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one inhibits RhoA activity by binding to the switch II region of the protein, which is essential for its activation. This binding prevents the binding of GTP to RhoA, which is required for its activation. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one also induces a conformational change in RhoA, which leads to its inactivation.
Biochemical and Physiological Effects:
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a significant effect on cancer cells. It inhibits the invasion and migration of cancer cells by disrupting the cytoskeleton and reducing the formation of filopodia and lamellipodia. It also induces cell cycle arrest and apoptosis in cancer cells. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a synergistic effect with other chemotherapeutic agents, such as paclitaxel and cisplatin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is its specificity for RhoA. It does not affect the activity of other members of the Rho GTPase family, which allows for the selective inhibition of RhoA. However, 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have low solubility in water, which can affect its bioavailability and limit its use in in vivo experiments.
Zukünftige Richtungen
For research on 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one include the development of more potent and selective inhibitors of RhoA, the investigation of its efficacy in combination with other chemotherapeutic agents, and the evaluation of its safety and toxicity in vivo.
Synthesemethoden
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized by a multistep reaction starting from 4-isopropyl-3-nitrobenzaldehyde and 4-methylphenylacetic acid. The reaction involves the formation of an oxazolone ring through a condensation reaction between the aldehyde and the carboxylic acid. The final product is obtained by the reduction of the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been extensively used in scientific research as a tool to study the Rho GTPase pathway. It has been shown to inhibit the activity of RhoA, a member of the Rho GTPase family, which is involved in various cellular processes, including cell migration, invasion, and proliferation. 4-(4-isopropyl-3-nitrobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been used to investigate the role of RhoA in cancer cell invasion and metastasis. It has also been used to study the effect of RhoA inhibition on the cytoskeleton and cell morphology.
Eigenschaften
IUPAC Name |
(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-12(2)16-9-6-14(11-18(16)22(24)25)10-17-20(23)26-19(21-17)15-7-4-13(3)5-8-15/h4-12H,1-3H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQAPQBXKCSYEQ-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=CC(=C(C=C3)C(C)C)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C/C3=CC(=C(C=C3)C(C)C)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(4-methylphenyl)-4-[(3-nitro-4-propan-2-ylphenyl)methylidene]-1,3-oxazol-5-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)

![2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5110526.png)

![1-(3-methylphenyl)-5-{[(3-methylphenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5110553.png)

![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5110571.png)
![4-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5110586.png)
![3-[1-(2-pyridinyl)-4-piperidinyl]propanamide trifluoroacetate](/img/structure/B5110590.png)
![1-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5110596.png)
![2-{2-methyl-1-[(4-methyl-1-piperidinyl)carbonyl]propyl}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5110600.png)
![(4-{[(2-methyl-8-quinolinyl)oxy]methyl}phenyl)(phenyl)methanone](/img/structure/B5110603.png)